molecular formula C8H18N2O B1286179 C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine CAS No. 910443-61-7

C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine

Cat. No.: B1286179
CAS No.: 910443-61-7
M. Wt: 158.24 g/mol
InChI Key: SVWDIDWSZJLAMB-UHFFFAOYSA-N
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Description

C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine is a chemical compound with the molecular formula C8H18N2O It is characterized by the presence of a pyrrolidine ring substituted with a methoxyethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine typically involves the reaction of pyrrolidine derivatives with methoxyethyl halides under controlled conditions. One common method involves the nucleophilic substitution reaction where pyrrolidine is reacted with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.

Scientific Research Applications

C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other medical conditions.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can inhibit or activate enzymes involved in various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine
  • 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
  • (1-Methylpyrrolidin-3-yl)methanamine

Comparison: C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine is unique due to its specific substitution pattern on the pyrrolidine ring. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity due to the presence of the methoxyethyl group. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

[1-(2-methoxyethyl)pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-5-4-10-3-2-8(6-9)7-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWDIDWSZJLAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589602
Record name 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-61-7
Record name 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(2-methoxyethyl)pyrrolidin-3-yl]methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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